3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine
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Overview
Description
3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is a heterocyclic compound that features a unique structure combining a piperidine ring and a hexahydropyrazoloazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine typically involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst . This reaction can be carried out using either microwave-assisted methods or conventional heating methods. The microwave-assisted method offers the advantage of shorter reaction times and higher yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound.
Scientific Research Applications
3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Piperidinylmethyl)-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[1,5-a]azepine-2(5H)-thione
- 3-Phenyl-6,7,8,9-tetrahydro-5H-(1,2,4)triazolo(4,3-a)azepine
- 1-(4-Methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)ethanone
Uniqueness
3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is unique due to its specific combination of a piperidine ring and a hexahydropyrazoloazepine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H22N4 |
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Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-(piperidin-1-ylmethyl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C13H22N4/c1-4-8-17(9-5-1)10-12-11-6-2-3-7-14-13(11)16-15-12/h1-10H2,(H2,14,15,16) |
InChI Key |
MSMHVZWTXUEADX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C3CCCCNC3=NN2 |
Origin of Product |
United States |
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